Iminobiotin

Description

Contextualization as a Biotin (B1667282) Analog

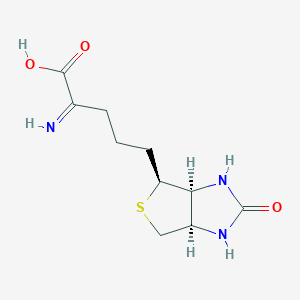

Iminobiotin, also known as 2-iminobiotin (B86554) or guanidinobiotin, is a synthetic analog of biotin (Vitamin B7). sigmaaldrich.comscbt.comthermofisher.com The defining structural difference is the substitution of the ureido carbonyl oxygen atom in biotin’s ring structure with a nitrogen atom, forming a cyclic guanidino group. sigmaaldrich.cominterchim.fr This seemingly minor alteration has profound consequences on its binding properties.

While biotin exhibits one of the strongest known non-covalent interactions with the proteins avidin (B1170675) and streptavidin, forming a nearly irreversible bond, this compound's binding is notably weaker and, crucially, pH-dependent. thermofisher.comiris-biotech.dethermofisher.comthermofisher.com This reversible binding is the cornerstone of its utility in various biochemical applications. iris-biotech.de

Table 1: Comparison of Biotin and this compound

| Feature | Biotin | This compound |

| Structure | Contains a ureido ring | Contains a cyclic guanidino group |

| Binding to Avidin/Streptavidin | Extremely strong and nearly irreversible | Weaker and reversible |

| Binding pH Dependency | Largely pH-independent | High affinity at pH > 9.5, low affinity at pH < 6.0 |

| Elution Conditions | Harsh, denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5) | Mild, non-denaturing conditions (e.g., pH 4.0 buffer) |

Historical Overview of this compound Research and Discovery

The concept and application of this compound in affinity chromatography were pioneered in the early 1980s. A seminal 1980 paper by Hofmann and colleagues detailed the use of this compound affinity columns for the retrieval of streptavidin from the culture broth of Streptomyces avidinii. nih.gov This work demonstrated the practical application of the pH-dependent binding of this compound to avidin, a phenomenon that had been observed earlier. nih.gov

Subsequent research by Orr in 1981 further solidified this compound's role as a valuable tool. interchim.fr Orr's work highlighted the use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components, showcasing its utility in studying cell surface proteins. interchim.frcaymanchem.com These foundational studies paved the way for the widespread adoption of this compound in various purification and detection methodologies. moleculardepot.com

Fundamental Role and Significance as a Biochemical Research Tool

The primary significance of this compound lies in its ability to facilitate the gentle purification of avidin, streptavidin, and any molecules conjugated to them. thermofisher.comgenscript.com The extremely strong interaction between biotin and avidin/streptavidin necessitates harsh, denaturing conditions for elution, which can destroy the biological activity of the purified proteins. iris-biotech.dethermofisher.com this compound circumvents this major limitation.

By employing this compound-based affinity chromatography, researchers can bind their target molecules at a high pH (typically above 9.5) and then elute them under mild, acidic conditions (around pH 4.0). interchim.frthermofisher.comgenscript.com This process preserves the native structure and function of the eluted proteins, making this compound an indispensable tool for applications requiring biologically active molecules. thermofisher.comiris-biotech.de Its use is prominent in affinity chromatography for the purification of avidin/streptavidin conjugates and in pull-down assays for studying protein-protein, protein-DNA, and enzyme-substrate interactions. interchim.friris-biotech.de

Chemical and Physical Properties of this compound

This compound is a crystalline solid that is soluble in acidic solutions like 1 M HCl. sigmaaldrich.com Its chemical structure and properties are well-characterized, providing a solid foundation for its application in biochemical contexts.

Table 2: Chemical and Physical Data of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₇N₃O₂S |

| Molecular Weight | 243.33 g/mol |

| CAS Number | 13395-35-2 |

| Appearance | Powder |

| Solubility | 50 mg/mL in 1 M HCl |

| Storage Temperature | 2-8°C |

The this compound-Avidin/Streptavidin Interaction

The interaction between this compound and avidin or streptavidin is the key to its functionality. This interaction is characterized by a pH-dependent affinity, which allows for controlled binding and release.

Binding Affinity and pH Dependence

At an alkaline pH of 9.5 or higher, the imino group of this compound is unprotonated, allowing it to bind to avidin and streptavidin with high affinity. interchim.friris-biotech.de As the pH is lowered to acidic conditions (e.g., pH 4.0), the imino group becomes protonated, leading to a significant decrease in binding affinity and the dissociation of the complex. interchim.friris-biotech.dethermofisher.com The association constant (Ka) for this compound with avidin is significantly lower than that of biotin. thermofisher.comiris-biotech.de

Table 3: Binding Affinities of Biotin and its Analogs to Avidin

| Ligand | Association Constant (Ka) with Avidin |

| Biotin | ~10¹⁵ M⁻¹ |

| This compound | ~10⁸ M⁻¹ |

| Desthiobiotin | ~10¹¹ M⁻¹ |

Applications in Biochemical Research

The unique properties of this compound have led to its widespread use in several key areas of biochemical research, most notably in affinity chromatography and bioconjugation.

Affinity Chromatography

This compound is frequently immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography resin. thermofisher.comgenscript.comontosight.ai This resin is used for the purification of avidin, streptavidin, and their conjugates. genscript.comgbiosciences.com The process typically involves:

Equilibrating the this compound-agarose column with a high pH binding buffer (e.g., pH 11). thermofisher.comgenscript.com

Loading the sample containing the avidin or streptavidin-tagged molecule.

Washing the column to remove unbound contaminants.

Eluting the bound molecule with a low pH elution buffer (e.g., pH 4.0). thermofisher.comgenscript.com

This method allows for the recovery of the target protein in its native, functional state, a significant advantage over biotin-based affinity chromatography. thermofisher.comthermofisher.com

Bioconjugation and Labeling

This compound can be chemically modified to create reactive derivatives, such as NHS-Iminobiotin, which can be covalently attached to proteins, antibodies, or other biomolecules. interchim.fr This process, known as iminobiotinylation, allows for the "tagging" of molecules of interest. These tagged molecules can then be used in various detection and purification schemes that take advantage of the reversible binding to avidin or streptavidin. thermofisher.comiris-biotech.de This approach is particularly useful for the selective isolation of cell surface components or for use in reversible detection systems. interchim.fr

Synthesis and Purification

This compound is a synthetic compound. sigmaaldrich.com Its synthesis involves the chemical modification of biotin. While detailed synthetic schemes are beyond the scope of this article, the general approach involves the conversion of the cyclic urea (B33335) moiety of biotin into a cyclic guanidine.

Purification of iminobiotinylated products, such as PCR products with this compound-tagged primers, can be automated using two-column affinity/immunocapture systems. nih.gov This allows for the rapid isolation of full-length DNA, facilitating subsequent cloning. nih.gov

This compound stands out as a cleverly designed molecular tool that addresses a significant challenge in biochemical research: the harsh conditions required to disrupt the biotin-avidin interaction. Its pH-dependent, reversible binding has made it an invaluable reagent for the gentle purification and analysis of a wide range of biomolecules. From its early development to its current widespread use, this compound continues to be a cornerstone of affinity-based methodologies in chemical biology and biochemistry.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N3O3S |

|---|---|

Poids moléculaire |

257.31 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-iminopentanoic acid |

InChI |

InChI=1S/C10H15N3O3S/c11-5(9(14)15)2-1-3-7-8-6(4-17-7)12-10(16)13-8/h6-8,11H,1-4H2,(H,14,15)(H2,12,13,16)/t6-,7-,8-/m0/s1 |

Clé InChI |

DEQPBRIACBATHE-FXQIFTODSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(=N)C(=O)O)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCC(=N)C(=O)O)NC(=O)N2 |

Synonymes |

iminobiotin |

Origine du produit |

United States |

Synthesis and Derivatization Strategies of Iminobiotin

Established Synthetic Routes and Methodologies for Iminobiotin Hydrobromide

The synthesis of 2-iminobiotin (B86554) hydrobromide is most commonly achieved through a two-step chemical process starting from biotin (B1667282). evitachem.comresearchgate.net This established route involves an alkaline hydrolysis followed by a cyclization reaction.

The initial step is the alkaline hydrolysis of biotin . This is typically performed using barium hydroxide, which cleaves the ureido ring of biotin. evitachem.comresearchgate.net The product of this hydrolysis is 5-(3,4-diaminothiophan-2-yl)pentanoic acid.

The second step involves the cyclization of the resulting diamino derivative. This is achieved by reacting the intermediate with cyanogen (B1215507) bromide (BrCN). This reaction forms the guanidinium (B1211019) group, completing the 2-iminobiotin structure. The final product is then isolated as the hydrobromide salt.

A summary of the key reagents in this synthetic route is presented in Table 1.

Table 1: Key Reagents for this compound Hydrobromide Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| 1. Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) | Cleavage of the ureido ring of biotin |

This synthetic methodology provides a reliable and established path to obtaining 2-iminobiotin hydrobromide for various research and biotechnological applications.

Design Principles and Synthesis of this compound Derivatives

To improve upon the inherent properties of this compound, researchers have designed and synthesized various derivatives. These modifications aim to enhance characteristics such as binding affinity, stability, and specificity, thereby expanding the utility of this compound in advanced applications like pre-targeting cancer therapy. osaka-u.ac.jptandfonline.com

One notable example is the synthesis of a bivalent this compound analog, referred to as Bis-IMNtail, which was designed to bind to a low immunogenic streptavidin mutant. osaka-u.ac.jpjst.go.jp The synthesis of such analogs typically involves extending the valeric acid side chain of this compound to introduce a reactive handle. Two of these modified this compound units are then coupled to a linker molecule. The length and chemical nature of the linker are critical design elements that can be optimized to ensure proper spacing and orientation for effective bivalent binding. osaka-u.ac.jp

Surface plasmon resonance assays have demonstrated that a bivalent this compound analog can exhibit over a 1000-fold higher affinity for a streptavidin mutant compared to its monovalent counterpart. tandfonline.comjst.go.jp For instance, one study reported a dissociation constant (Kd) of 8.3 × 10⁻¹⁰ M for a bivalent this compound analog, a significant improvement over the 5.9 × 10⁻⁷ M Kd of the monovalent version. jst.go.jp

Table 2: Comparison of Monovalent and Bivalent this compound Analog Affinity

| Analog | Target | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Monovalent this compound | Streptavidin Mutant (V212) | 5.9 × 10⁻⁷ M | jst.go.jp |

While the pH-dependent binding of this compound is advantageous, its stability in biological environments can be a concern for in vivo applications. The amide bond in the valeric acid side chain of some this compound derivatives can be susceptible to cleavage by enzymes such as biotinidase present in blood plasma. snmjournals.org

To address this instability, a key engineering strategy involves reversing the direction of the amide bond (from CO-NH to NH-CO). snmjournals.org This modification makes the resulting this compound derivative resistant to enzymatic degradation, thereby enhancing its plasma stability. For example, an improved bis-iminobiotin derivative, named Psyche-BR, was developed with this reversed amide linkage. snmjournals.org The synthesis of such a molecule is a multi-step process, starting from biotin and involving the careful construction of the modified linker and subsequent coupling to the this compound core. snmjournals.org

In addition to stability, enhancing the specificity of the this compound-streptavidin interaction is also a significant area of research. While much of this work has focused on engineering the streptavidin protein to preferentially bind this compound over biotin, the design of the this compound derivative itself plays a crucial role. nih.govnih.gov By designing this compound analogs with specific structural features, it is possible to create pairs with streptavidin mutants that exhibit high affinity and specificity, a critical requirement for applications like pre-targeted radioimmunotherapy. snmjournals.org

The chemical modification of this compound, including the introduction of different functional groups and linkers, allows for the fine-tuning of its binding properties and stability, paving the way for the development of more robust and effective biotin-based technologies. rsc.orggoogle.com

Molecular Interactions and Binding Dynamics

Iminobiotin Interaction with Avidin (B1170675) and Streptavidin Systems

This compound, a cyclic guanidino analog of biotin (B1667282), is distinguished by its reversible and pH-sensitive binding to avidin and streptavidin. iris-biotech.degenscript.cominterchim.fr This property contrasts sharply with the nearly irreversible interaction between natural biotin and these proteins, which requires harsh denaturing conditions (e.g., 6-8M guanidine-HCl at pH 1.5) for dissociation. sigmaaldrich.comthermofisher.comthermofisher.com The unique characteristics of the this compound-protein interaction form the basis of its utility in affinity chromatography for the mild purification of avidin, streptavidin, and their conjugates. genscript.comthermofisher.cominterchim.fr

The binding of this compound to avidin and, to a varying extent, streptavidin is critically dependent on the ambient pH. iris-biotech.derockland.com The interaction is strong at alkaline pH values (typically above 9.0), where this compound is predominantly in its uncharged base form, allowing for high-affinity binding. interchim.frsigmaaldrich.comthermofisher.comthermofisher.com As the pH is lowered to acidic conditions (around pH 4.0), the guanidino group of this compound becomes protonated. sigmaaldrich.com This protonation leads to a significant decrease in binding affinity, facilitating the dissociation of the protein-ligand complex under gentle elution conditions, such as with acetate (B1210297) or citrate (B86180) buffers. sigmaaldrich.comthermofisher.cominterchim.fr This reversible, pH-mediated binding allows for the purification and release of biologically active proteins without denaturation. iris-biotech.dethermofisher.com

The pKa of this compound's guanidino group is in the range of 11-12. sigmaaldrich.com At high pH, the unprotonated imine can participate in hydrogen bonding within the protein's binding site. jyu.fi Upon lowering the pH, the positively charged guanidinium (B1211019) ion interacts poorly with the binding site, leading to release. interchim.frsigmaaldrich.comjyu.fi

Interestingly, some studies indicate a divergence in the pH-dependent binding behavior between avidin and streptavidin. nih.gov While the avidin-iminobiotin interaction demonstrates the expected logarithmic dependence on pH, the streptavidin-iminobiotin interaction has been observed to exhibit almost no pH dependence in some solution-based studies, with a consistently low affinity. nih.govresearchgate.net

Table 1: pH Conditions for this compound Binding and Elution

| Protein System | Binding Condition (pH) | Elution Condition (pH) | Elution Buffer Examples |

|---|

The binding affinity of this compound for avidin and streptavidin is substantially lower than that of natural biotin. The biotin-avidin interaction is one of the strongest known non-covalent bonds in biology, with a dissociation constant (KD) in the femtomolar range (Ka ≈ 1015 M-1). sigmaaldrich.comthermofisher.comresearchgate.net In contrast, the this compound-avidin interaction is significantly weaker and pH-dependent. thermofisher.com At an alkaline pH of 11, the KD for this compound is approximately 3.5 x 10-11 M, while at an acidic pH of 3-4, the KD increases to less than 10-3 M. sigmaaldrich.com

This disparity in affinity is the key to this compound's utility in reversible binding applications. While biotin binding is kinetically stable and essentially permanent, this compound provides a readily reversible alternative. iris-biotech.de However, there are conflicting reports regarding the affinity of the streptavidin-iminobiotin complex. Some studies report a pH-dependent affinity similar to that of avidin, while others have found a consistently weak affinity (KD on the order of 10-5 M) across a pH range of 7.0 to 10.7. nih.govresearchgate.net This suggests that despite the high sequence and structural homology between avidin and streptavidin, there are subtle differences in their binding pockets that distinctly affect their interaction with this compound. nih.gov

Table 2: Comparative Binding Affinities (Ka/KD) of Biotin and this compound

| Ligand | Protein | Affinity Constant (Ka or KD) | Condition |

|---|---|---|---|

| Biotin | Avidin | Ka ≈ 1015 M-1 sigmaaldrich.comthermofisher.com | General |

| Biotin | Streptavidin | Ka ≈ 1014 - 1015 M-1 sigmaaldrich.cominterchim.fr | General |

| This compound | Avidin | Ka ≈ 108 M-1 thermofisher.com | pH 9.0 |

| This compound | Avidin/Streptavidin | KD ≈ 3.5 x 10-11 M sigmaaldrich.com | High pH |

| This compound | Avidin/Streptavidin | KD < 10-3 M sigmaaldrich.com | pH 3-4 |

The extraordinarily tight binding of biotin to avidin and streptavidin results from a combination of extensive hydrogen bonding and favorable hydrophobic interactions within a highly complementary binding pocket. researchgate.netrutgers.edunih.govrcsb.org In the streptavidin-biotin complex, the ureido group of biotin forms multiple hydrogen bonds with amino acid residues such as Asn-23, Ser-27, Tyr-43, Ser-45, and Asp-128. rutgers.edu The aliphatic valeryl side chain and the fused ring system are enveloped by several tryptophan residues, contributing significant hydrophobic and van der Waals interactions. rutgers.edunih.gov

In the case of this compound, the replacement of the ureido oxygen with an imino nitrogen alters the hydrogen bonding potential. interchim.frjyu.fi Crystallographic studies of the streptavidin-iminobiotin complex have revealed that even at a low pH of 4.0, where the ligand is expected to be largely protonated in solution, the protein selectively binds the nonprotonated form. nih.govnih.gov This indicates a strong preference by the binding site for the neutral ligand.

Structural Elucidation of Protein-Iminobiotin Complexes

The molecular basis for the unique binding properties of this compound has been investigated through high-resolution structural and spectroscopic techniques. These studies provide a detailed view of the ligand's orientation and interactions within the binding sites of avidin and streptavidin.

Table 3: Selected PDB Entries for Streptavidin-Iminobiotin Complexes

| PDB ID | Title | pH | Resolution (Å) |

|---|---|---|---|

| 2rtq | Streptavidin-2-iminobiotin complex, space group I222, crystallized from 4.3 M ammonium (B1175870) sulfate (B86663) proteopedia.org | 3.25 | 1.39 |

| 2rtp | Streptavidin-2-iminobiotin complex, space group I222 proteopedia.org | 3.25 | 1.50 |

| Not specified | Streptavidin-2-iminobiotin complex nih.govnih.gov | 4.0 | N/A |

UV Resonance Raman (UVRR) spectroscopy has been employed as a sensitive probe to examine the local environment of aromatic amino acid residues within the binding sites of avidin and streptavidin upon ligand binding. nih.govsigmaaldrich.comslideshare.net By exciting into the absorption bands of tryptophan (Trp) and tyrosine (Tyr) residues, UVRR can detect subtle changes in their conformation, hydrogen bonding, and hydrophobicity. nih.gov

Studies comparing the binding of biotin and this compound to both streptavidin and avidin have revealed significant insights. nih.gov Upon binding either ligand, the Trp and Tyr residues in the binding pocket experience a more hydrophobic environment due to the exclusion of water molecules. nih.gov The spectral changes for Trp residues upon this compound binding are very similar to those observed with biotin, indicating comparable changes in the hydrophobic environment surrounding these residues. nih.gov

Interaction with Engineered Avidin/Streptavidin Variants

The natural high affinity of avidin and streptavidin for biotin has spurred extensive research into engineering these proteins to alter their binding specificities. A primary goal has been to develop mutants that preferentially bind to biotin analogs like this compound, thereby creating orthogonal systems for biotechnological applications that avoid interference from endogenous biotin. nih.govpnas.orgplos.orgnih.gov

Site-directed mutagenesis has been a key tool for probing the contributions of individual amino acid residues to the binding affinity of this compound. Tryptophan residues within the binding pocket of streptavidin have been a particular focus of these studies. nih.govnih.govpnas.org

Functional characterization of mutants where tryptophan residues at positions 79, 108, and 120 were replaced with either phenylalanine or alanine (B10760859) revealed significant changes in binding affinity for this compound. nih.govnih.govpnas.orgresearchgate.net The conservative mutations to phenylalanine at positions 79 and 108 (W79F and W108F) resulted in only a minor reduction in this compound binding. nih.govnih.gov In contrast, the W120F mutant showed a much more significant decrease in affinity, estimated to be about two orders of magnitude weaker than that of wild-type streptavidin. nih.govjyu.ficore.ac.uk

Mutating these tryptophan residues to alanine had an even more drastic effect. The W79A and W120A mutations lowered the binding affinity (Ka) for this compound by a factor of 10⁴ to 10⁶. nih.govnih.gov Direct measurement of biotin binding affinity for the W79A and W120A mutants yielded Ka values of 4.3 x 10⁷ M⁻¹ and 8.6 x 10⁶ M⁻¹, respectively, confirming a substantial loss of binding energy. nih.govnih.gov Similarly, mutating the homologous Trp110 residue in avidin to lysine (B10760008) (W110K) resulted in a mutant with a significantly reduced affinity for biotin, with a dissociation constant (Kd) of approximately 10⁻⁸ M, a dramatic decrease from the wild-type's affinity of 10⁻¹⁵ M. core.ac.uk These studies collectively demonstrate the critical role of these aromatic side chains in the high-affinity binding of both biotin and this compound. nih.govnih.govcore.ac.uk

| Protein | Mutation | Effect on this compound Binding | Reference |

|---|---|---|---|

| Streptavidin | W79F | Slightly reduced affinity (2- to 3-fold increase in EC50) | nih.govnih.gov |

| Streptavidin | W108F | Slightly reduced affinity (2- to 3-fold increase in EC50) | nih.govnih.gov |

| Streptavidin | W120F | Significantly reduced affinity (~100-fold change in estimated ΔKa) | nih.govnih.govcore.ac.uk |

| Streptavidin | W79A | Severely reduced affinity (Ka lowered by 10⁴-10⁶ fold) | nih.govnih.gov |

| Streptavidin | W120A | Severely reduced affinity (Ka lowered by 10⁴-10⁶ fold) | nih.govnih.gov |

| Avidin | W110K | Significantly reduced affinity (Kd changed from ~10⁻¹⁵ M to ~10⁻⁸ M for biotin) | core.ac.uk |

Building on the insights from mutational analyses and computational modeling, researchers have rationally designed avidin and streptavidin variants with reversed ligand specificity, favoring this compound over biotin. nih.govpnas.orgnih.govresearchgate.net A landmark achievement in this area was the creation of a streptavidin mutant that binds this compound with an affinity two orders of magnitude higher than its affinity for biotin. nih.govpnas.org

This was accomplished by introducing two mutations into the binding pocket: N23A and S27D. nih.govpnas.orgpnas.org The design was based on the different electrostatic properties of biotin and this compound. In wild-type streptavidin, the ureido oxygen of biotin forms crucial hydrogen bonds with the side chains of N23 and S27. nih.govpnas.org The engineered mutations were predicted by free energy calculations to disrupt these hydrogen bonds. nih.govpnas.org The introduction of a negatively charged aspartic acid at position 27 was intended to create electrostatic repulsion with biotin's ureido oxygen. Conversely, this aspartate residue was designed to form a new, favorable hydrogen bond with the positively charged guanidino group of this compound. nih.govpnas.orgpnas.org

Experimental validation confirmed the predictions. The double mutant Stv-A23D27 exhibited a binding affinity (Ka) for this compound of 1.0 x 10⁶ M⁻¹, while its affinity for biotin was significantly reduced to 1.0 x 10⁴ M⁻¹. nih.govpnas.org This successful reversal of ligand-binding specificity demonstrates the power of rational protein design. nih.govresearchgate.net

Further engineering efforts have focused on creating novel protein scaffolds and ligands. For instance, a low-immunogenicity streptavidin mutant (V212) was developed with mutations N23D/S27D/S45N in its binding pocket, which binds to a synthetic, long-tail this compound analog. tandfonline.com To enhance the binding affinity, a bivalent this compound analog (Bis-IMNtail) was synthesized, which was shown to increase the binding affinity by 1000-fold compared to the monovalent version. tandfonline.comresearchgate.net Additionally, the development of single-chain dimeric streptavidins (scdSav) provides a platform where the two binding sites of a dimer can be mutated independently, offering a sophisticated tool for creating asymmetric hosts for various applications, including catalysis. nih.govacs.org

| Protein Variant | Ligand | Binding Affinity (Ka, M⁻¹) | Reference |

|---|---|---|---|

| Streptavidin (N23A/S27D) | This compound | 1.0 x 10⁶ | nih.govpnas.org |

| Biotin | 1.0 x 10⁴ | nih.govpnas.org | |

| Streptavidin (Wild-Type) | This compound | ~10⁷ - 10⁸ (pH dependent) | aatbio.com |

| Biotin | ~1.8 x 10¹³ | pnas.org |

Applications in Biochemical and Biotechnological Research

Advanced Affinity Purification Methodologies Utilizing Iminobiotin

The unique binding characteristics of this compound have led to the development of advanced affinity purification methodologies. These techniques leverage the reversible interaction between this compound and avidin (B1170675) or streptavidin for the selective isolation of biomolecules.

Purification of Avidin, Streptavidin, and Their Recombinant Derivatives

This compound-based affinity chromatography is a highly effective method for the purification of avidin, streptavidin, and their recombinant forms. gbiosciences.com By immobilizing this compound on a solid support, such as agarose (B213101) beads, a resin is created that can selectively capture these proteins from complex mixtures like egg white or bacterial culture broths. nih.govnih.govinterchim.fr

The process involves loading the crude sample onto the this compound column at an alkaline pH (typically pH 9.5-11), where the binding affinity is high. thermofisher.com After washing away unbound contaminants, the purified avidin or streptavidin is eluted by lowering the pH to an acidic range (e.g., pH 4), which disrupts the interaction and releases the protein. nih.govnih.gov This method offers a significant advantage over biotin-based affinity chromatography, which requires harsh denaturing conditions (e.g., 6-8M guanidine-HCl at pH 1.5) for elution, often leading to protein denaturation. thermofisher.comgenscript.com The mild elution conditions used with this compound resins help to preserve the native structure and biological activity of the purified proteins. gbiosciences.com

Isolation of Iminobiotinylated Biomolecules (e.g., Proteins, Peptides, Oligonucleotides)

A powerful application of this compound is the selective isolation of biomolecules that have been covalently labeled with this compound. This technique, known as iminobiotinylation, allows for the "pull-down" of specific targets from complex biological samples. nih.gov

The general workflow involves first labeling the biomolecule of interest (e.g., a protein, peptide, or oligonucleotide) with an this compound derivative. interchim.fr This labeled molecule is then introduced into a complex mixture, such as a cell lysate. The entire mixture is then passed through an avidin or streptavidin affinity column. The iminobiotinylated molecule, along with any interacting partners, will bind to the column. After washing to remove non-specific binders, the captured biomolecule or complex can be eluted under mild acidic conditions. nih.gov This approach has been successfully used for the selective retrieval of surface-labeled plasma membrane components. nih.govresearchgate.net

Optimization of Binding and Elution Parameters for Affinity Chromatography

The efficiency of this compound-based affinity chromatography is highly dependent on the optimization of binding and elution parameters. The key variable is pH, which directly influences the binding affinity between this compound and avidin/streptavidin. nih.gov

Binding Conditions: For optimal binding, a high pH environment is required. nih.govresearchgate.net Typically, buffers with a pH between 9.5 and 11.0 are used to ensure a strong interaction. thermofisher.com The ionic strength of the binding buffer can also be adjusted to minimize non-specific interactions.

Elution Conditions: Elution is achieved by lowering the pH to acidic conditions, generally around pH 4.0. nih.govnih.gov This protonates the this compound, significantly reducing its affinity for avidin and streptavidin and allowing for the release of the bound molecule. The use of a pH gradient can sometimes be employed to gently elute the target molecule. oup.com It is often recommended to neutralize the eluted fractions immediately to preserve the activity of pH-sensitive proteins. gbiosciences.com

A comparative table of binding and elution conditions for this compound affinity chromatography is provided below:

| Parameter | Binding Condition | Elution Condition | Rationale |

| pH | 9.5 - 11.0 | 4.0 | Maximizes binding affinity at high pH and facilitates release at low pH. nih.govthermofisher.com |

| Buffer | 50 mM Sodium Borate or Ammonium (B1175870) Carbonate | 50 mM Sodium Acetate (B1210297) or 0.1 M Glycine-HCl | Provides a stable pH environment for binding and elution. thermofisher.com |

| Salt Concentration | 0.5 M NaCl (optional) | 0.5 M NaCl (optional) | Can be included to reduce non-specific ionic interactions. |

Development and Characterization of this compound Affinity Matrices and Supports

The performance of this compound affinity chromatography is critically dependent on the solid support to which the this compound is attached. Various matrices have been developed and characterized to optimize purification efficiency.

Agarose beads are the most commonly used support for this compound affinity chromatography. gbiosciences.com These resins are created by covalently coupling this compound to cross-linked agarose beads. gbiosciences.com The porous nature of the agarose matrix allows for a high surface area and, consequently, a high binding capacity for avidin and streptavidin. genscript.com Commercially available this compound-agarose resins typically have binding capacities of greater than 1 mg of avidin per mL of settled resin. thermofisher.com The stability of these resins allows for multiple cycles of use and regeneration. interchim.fr

| Resin Characteristic | Description |

| Matrix | 4% or 6% cross-linked beaded agarose gbiosciences.comgbiosciences.com |

| Ligand | Covalently coupled 2-iminobiotin (B86554) gbiosciences.com |

| Binding Capacity | Typically >1-12 mg of avidin or streptavidin per mL of resin thermofisher.comgenscript.com |

| pH Stability | Generally stable within a pH range of 2-11 interchim.fr |

In addition to traditional column chromatography, this compound can be immobilized on magnetic microspheres. lifetein.com This enables a rapid and convenient method for the purification of avidin, streptavidin, or iminobiotinylated molecules through magnetic separation. thermofisher.comgenebiosystems.com The process involves incubating the magnetic beads with the sample, followed by the application of a magnetic field to immobilize the beads while the unbound components are washed away. raybiotech.com The purified target is then eluted from the beads using the same pH-dependent strategy as with agarose resins. This method is particularly advantageous for high-throughput applications and for processing small sample volumes. lifetein.com

This compound as a Probe in Molecular and Cellular Research

This compound, a cyclic guanidino analog of biotin (B1667282), serves as a versatile probe in molecular and cellular research due to its unique pH-dependent binding affinity for avidin and streptavidin. nih.govnih.gov Unlike the remarkably strong and practically irreversible bond between biotin and avidin, the interaction with this compound is reversible. interchim.fr At a high pH (above 9), this compound binds strongly to avidin, while at an acidic pH (below 6), its affinity is significantly reduced. nih.govinterchim.frresearchgate.net This characteristic allows for the controlled capture and release of this compound-labeled molecules, making it an invaluable tool for various biochemical and biotechnological applications. iris-biotech.de

Competitive Binding Assays for Ligand-Protein Interaction Studies

Competitive binding assays are fundamental in studying the interactions between ligands and proteins. This compound can be employed in these assays to determine the binding affinities of other biotin derivatives or biotinylated molecules. nih.gov In a typical setup, a known amount of avidin or streptavidin is incubated with a labeled this compound analog, and then a competing unlabeled ligand is introduced. By measuring the displacement of the labeled this compound, the binding characteristics of the test ligand can be determined.

A study utilizing fluorescent conjugates of avidin and streptavidin demonstrated that this compound binding induces a significant fluorescent enhancement, which can be used to determine the equilibrium dissociation constant (Kd). nih.gov This research highlighted a divergence in the pH-dependent binding affinities between avidin and streptavidin for this compound. The avidin-iminobiotin interaction showed the expected logarithmic dependence on pH, whereas the streptavidin-iminobiotin interaction exhibited minimal pH dependence, with a consistently low binding affinity (Kd on the order of 10⁻⁵ M) across the pH range of 7.0 to 10.7. nih.gov

| Protein | Ligand | pH Range | Observed Binding Characteristic | Dissociation Constant (Kd) |

| Avidin | This compound | 7.0 - 10.7 | Logarithmic dependence on pH | Varies with pH |

| Streptavidin | This compound | 7.0 - 10.7 | Almost no pH dependence | ~10⁻⁵ M |

This differential binding behavior is crucial for designing competitive binding assays and interpreting their results accurately.

Strategies for Labeling Biomolecules with this compound

The covalent attachment of this compound to biomolecules, a process known as iminobiotinylation, is a key step in utilizing it as a probe. nih.gov Various strategies have been developed to label different types of biomolecules, including proteins, nucleic acids, and other molecules with specific functional groups. nih.gov

Commonly used this compound derivatives for labeling include:

NHS-Iminobiotin (N-Hydroxysuccinimidothis compound): This reagent reacts with primary amines (-NH2) on proteins and other molecules to form stable amide bonds. interchim.fr

This compound Hydrazide: This derivative is used to label molecules containing aldehyde or ketone groups, often introduced into glycoproteins through periodate (B1199274) oxidation of their carbohydrate moieties. nih.gov

The choice of the labeling reagent depends on the target biomolecule and the available functional groups. For instance, cell surface proteins with accessible primary amine residues (like the ε-amino group of lysine) can be readily labeled with NHS-activated this compound. interchim.fr The small size of the this compound molecule (molecular weight of 243.3 g/mol ) is advantageous as it is less likely to interfere with the natural function of the labeled biomolecule.

A recent development, termed biotin redox-activated chemical tagging (BioReACT), utilizes oxaziridine (B8769555) reagents that react rapidly and stably with the thioether in biotin and its analogs. nih.govchemrxiv.org This method expands the utility of biotin-based labeling to biomolecules without requiring a specific methionine conjugation site. nih.govchemrxiv.org

Applications in Investigating Protein-Protein Interactions

Iminobiotinylation is a valuable tool for studying protein-protein interactions, particularly in pull-down assays. In this technique, a "bait" protein is labeled with this compound and used to capture its interacting partners ("prey" proteins) from a cell lysate or protein mixture. thermofisher.com The entire complex is then isolated using an avidin- or streptavidin-conjugated solid support.

The reversible binding of this compound allows for the gentle elution of the entire protein complex under acidic conditions, preserving the integrity of the protein-protein interactions for subsequent analysis, such as by mass spectrometry. iris-biotech.de This is a significant advantage over the strong biotin-avidin interaction, which often requires harsh denaturing conditions for elution that can disrupt these interactions. thermofisher.com

Methodologies for Studying and Isolating Cell Surface Proteins via Iminobiotinylation

A primary application of this compound is the selective labeling and isolation of cell surface proteins. nih.govresearchgate.net Because membrane-impermeable iminobiotinylation reagents can be used, only proteins exposed on the outer surface of intact cells are labeled. nih.govabcam.com This specificity is crucial for identifying and characterizing cell surface receptors, transporters, and other proteins involved in cell signaling, adhesion, and communication. abcam.com

The general workflow for isolating cell surface proteins using iminobiotinylation involves the following steps:

Labeling: Intact cells are incubated with a membrane-impermeable this compound reagent, such as Sulfo-NHS-Iminobiotin, at a low temperature (e.g., 4°C) to prevent internalization of the label. uab.eduyoutube.com

Quenching: The labeling reaction is stopped by adding a quenching solution, such as glycine (B1666218) or Tris buffer, which reacts with any remaining unreacted labeling reagent. uab.edu

Cell Lysis: The cells are then lysed using a mild detergent to solubilize the membrane proteins. uab.edu

Affinity Purification: The cell lysate is passed over an avidin- or streptavidin-agarose column. At a high pH (e.g., 9.5 or higher), the iminobiotinylated proteins bind to the column. nih.govresearchgate.net

Elution: After washing away unbound proteins, the captured iminobiotinylated proteins are eluted by lowering the pH of the buffer (e.g., to pH 4). iris-biotech.depnas.org

This method has been successfully used to retrieve and identify cell surface proteins from various cell types, including human erythrocytes. nih.gov In one study, intact human erythrocytes were labeled using periodate oxidation followed by this compound hydrazide, leading to the successful isolation of major sialoglycoproteins. nih.gov

| Step | Reagent/Condition | Purpose |

| Labeling | Sulfo-NHS-Iminobiotin at 4°C | Covalently attaches this compound to cell surface proteins. |

| Quenching | Glycine or Tris buffer | Stops the labeling reaction. |

| Cell Lysis | Mild detergent | Solubilizes membrane proteins. |

| Affinity Purification | Avidin/Streptavidin-agarose at pH ≥ 9.5 | Captures iminobiotinylated proteins. |

| Elution | Acidic buffer (e.g., pH 4) | Releases the captured proteins. |

Enzymatic Inhibition and Associated Molecular Mechanisms

Inhibition of Nitric Oxide Synthases (NOS) by Iminobiotin

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine. nih.govapexbt.comfrontiersin.org This process is a critical component of numerous physiological and pathophysiological pathways. This compound has been identified as a potent, reversible inhibitor of these enzymes. nih.govapexbt.commedchemexpress.com

Selective Inhibition of Inducible and Neuronal NOS Isoforms

Research has consistently demonstrated that this compound exhibits selective inhibition towards the inducible (iNOS) and neuronal (nNOS) isoforms of nitric oxide synthase, while having a significantly lower effect on the endothelial (eNOS) isoform. uu.nlnih.govgoogle.com This selectivity is crucial, as the different NOS isoforms play distinct roles in cellular function.

In vitro studies have quantified this inhibitory action. This compound was found to be a reversible inhibitor of murine iNOS with a Ki (inhibition constant) value of 21.8 µM and of rat nNOS with a Ki value of 37.5 µM. targetmol.comnih.govmedchemexpress.comcaymanchem.com Further radioligand binding assays confirmed this selectivity, demonstrating lower IC50 values for iNOS (96 µM) and nNOS (142 µM) compared to a much higher IC50 for eNOS (646 µM). uu.nlnih.gov This preferential inhibition of iNOS and nNOS makes this compound a valuable agent for studies aiming to dissect the specific contributions of these isoforms to nitric oxide signaling. google.comahajournals.org

Table 1: Inhibitory Constants of this compound for NOS Isoforms This table presents the reported inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for this compound against different nitric oxide synthase (NOS) isoforms.

| NOS Isoform | Species | Inhibition Metric | Value (µM) | Citation |

| Inducible NOS (iNOS) | Murine | Ki | 21.8 | targetmol.comnih.govmedchemexpress.comcaymanchem.com |

| Neuronal NOS (nNOS) | Rat | Ki | 37.5 | targetmol.comnih.govmedchemexpress.comcaymanchem.com |

| Inducible NOS (iNOS) | Not Specified | IC50 | 96 | uu.nlnih.gov |

| Neuronal NOS (nNOS) | Not Specified | IC50 | 142 | uu.nlnih.gov |

| Endothelial NOS (eNOS) | Not Specified | IC50 | 646 | uu.nlnih.gov |

Mechanistic Role of the Guanidino Moiety in NOS Binding

The specific chemical structure of this compound is fundamental to its inhibitory activity. The key feature responsible for its binding to the active site of NOS is its guanidino group. nih.govapexbt.com Structurally, this compound is an analog of L-arginine, the natural substrate for NOS, and both molecules contain a guanidino group. nih.gov This structural similarity allows this compound to act as a competitive inhibitor. sigmaaldrich.com

The essential nature of the guanidino moiety was demonstrated in studies comparing this compound to its analogs, biotin (B1667282) and thiobiotin, which possess urea (B33335) and thiourea (B124793) groups, respectively. nih.gov Neither biotin nor thiobiotin showed any inhibitory effect on NOS, confirming that the guanidino group is required for binding to the enzyme's active site. nih.gov Conversely, research on this compound carboxy derivatives showed they retained their inhibitory function, indicating that the free carboxyl group is not a requirement for binding. nih.govapexbt.com

Elucidation of this compound's Impact on Nitric Oxide Biosynthesis Pathways

By inhibiting iNOS and nNOS, this compound directly curtails the biosynthesis of nitric oxide. nih.govapexbt.com The NOS enzyme catalyzes the five-electron oxidation of the guanidino-nitrogen of L-arginine to produce nitric oxide and L-citrulline. nih.govapexbt.com this compound's competitive inhibition of this process effectively reduces the production of NO. ahajournals.org

The downstream effects of this inhibition have been observed through markers of nitric oxide activity. For instance, in a piglet model of hypoxia-ischemia, treatment with this compound led to a significant reduction in tyrosine nitration in the cerebral cortex. ahajournals.org Nitrotyrosine is a product formed from the reaction of peroxynitrite with tyrosine; peroxynitrite itself is generated from the reaction of nitric oxide with superoxide (B77818) radicals. frontiersin.org Therefore, the decreased level of nitrated tyrosine serves as an indirect indicator of reduced formation of reactive nitrogen species, confirming the inhibitory impact of this compound on the nitric oxide biosynthesis pathway. ahajournals.org

Modulation of Cellular Signaling Pathways at the Molecular Level

Beyond its direct inhibition of NOS, this compound influences other molecular pathways, particularly those related to cellular stress and survival, such as apoptosis and the generation of reactive oxygen species.

Regulation of Apoptosis-Related Protein Expression

Apoptosis, or programmed cell death, is a tightly regulated process involving a complex cascade of proteins. Studies using in vitro models of hypoxia in human neuronal cells have shown that this compound can modulate the expression of several key apoptosis-related proteins. nih.govnih.gov

Utilizing apoptosis proteome profiler arrays, research revealed that the application of this compound following a hypoxic insult led to a significant downregulation of numerous proteins involved in apoptotic pathways. targetmol.comnih.govresearchgate.netneurophyxia.com Specifically, a downregulation of 25% or more was observed for ten out of thirty-five apoptosis-related proteins studied. targetmol.comnih.govresearchgate.net These findings suggest that the protective effects of this compound may be mediated, at least in part, by an early intervention in apoptotic signaling. nih.gov In a separate study on a newborn piglet model, this compound treatment was associated with preserved endogenous IGF-1 production and reduced caspase-3 activity. karger.com

Table 2: Apoptosis-Related Proteins Downregulated by this compound This table lists the apoptosis-related proteins that were found to be downregulated by ≥25% following post-hypoxic treatment with this compound in IMR-32 human neuronal cell cultures.

| Protein Name | Full Name | Citation |

| Bad | Bcl-2 associated death promoter | targetmol.comnih.govnih.govneurophyxia.com |

| Bax | Bcl-2 like protein 4 | targetmol.comnih.govnih.govneurophyxia.com |

| Bcl-2 | B-cell lymphoma 2 | targetmol.comnih.govnih.govneurophyxia.com |

| Cleaved Caspase-3 | Cleaved Cysteine-aspartic acid protease-3 | targetmol.comnih.govnih.govneurophyxia.com |

| TRAILR1 | TNF-related apoptosis-inducing ligand receptor 1 | targetmol.comnih.govnih.govneurophyxia.com |

| TRAILR2 | TNF-related apoptosis-inducing ligand receptor 2 | targetmol.comnih.govnih.govneurophyxia.com |

| PON2 | Paraoxonase 2 | targetmol.comnih.govnih.govneurophyxia.com |

| p21 | Cyclin-dependent kinase inhibitor 1 | targetmol.comnih.govnih.govneurophyxia.com |

| p27 | Cyclin-dependent kinase inhibitor 1B | targetmol.comnih.govnih.govneurophyxia.com |

| phospho-Rad17 | Phosphorylated checkpoint clamp loader component | targetmol.comnih.govnih.govneurophyxia.com |

Influence on Reactive Oxygen Species Production in in vitro Models

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com While some research has suggested that this compound possesses antioxidant potential, its direct effect on ROS production appears to be context-dependent. nih.gov

In an in vitro study involving human neuronal cells subjected to hypoxia under hypothermic conditions, this compound treatment did not effectively reduce the hypoxia-induced production of ROS or hydrogen peroxide release. nih.govresearchgate.netneurophyxia.com However, it was noted in the same study that under normothermic conditions, this compound did reduce hypoxia-induced ROS production to some extent. neurophyxia.com This suggests that the influence of this compound on ROS generation may be modulated by other experimental conditions such as temperature, although no direct intrinsic antioxidative activity of the molecule has been described. nih.gov

Future Research Directions and Unexplored Avenues for Iminobiotin

Development of Next-Generation Iminobiotin-Based Probes and Conjugates

The development of novel this compound-based probes and conjugates is a burgeoning area of research with significant potential to advance biological imaging, sensing, and targeted delivery systems. researchgate.net Future efforts will likely focus on creating sophisticated molecular tools with enhanced features such as improved signal-to-noise ratios, stimuli-responsive activation, and multifunctional capabilities.

A promising direction is the design of "smart" probes that are activated by specific biological cues. For instance, this compound could be integrated into probes that become fluorescent or release a payload only in the presence of a particular enzyme or at the low pH characteristic of tumor microenvironments or endosomal compartments. nih.gov This would enable more precise imaging and targeted drug delivery, minimizing off-target effects.

Furthermore, the creation of multifunctional conjugates represents a significant leap forward. An this compound-based conjugate could carry both a diagnostic imaging agent and a therapeutic payload, enabling simultaneous diagnosis and treatment (theranostics). For example, a bivalent this compound analog has been designed that shows a 1000-fold higher affinity for a streptavidin mutant, a development with potential for pre-targeting systems in drug delivery. tandfonline.comnih.gov The development of bis-iminobiotin compounds also aims to provide a stable linkage for drugs or fluorescent compounds for delivery to streptavidin-labeled targets. google.com

Research into next-generation antibody-drug conjugates (ADCs) is another area where this compound could play a crucial role. u-tokyo.ac.jp The reversible binding of this compound could be exploited to develop novel ADC platforms with controlled drug release mechanisms. Additionally, the integration of this compound with various nanoparticles, such as magnetic nanoparticles, is being explored for targeted drug delivery systems. researchgate.netresearchgate.net

Advanced Biophysical and Spectroscopic Characterization of this compound Complexes

A deeper understanding of the molecular interactions between this compound and its binding partners is crucial for the rational design of new applications. Advanced biophysical and spectroscopic techniques are essential for elucidating the subtle details of these complexes. nmr-bio.com

Future research will likely employ a combination of techniques to probe the binding kinetics, thermodynamics, and structural dynamics of this compound complexes. researchgate.net Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and stopped-flow fluorescence can provide precise measurements of association and dissociation rates, as well as the enthalpic and entropic contributions to binding. nmr-bio.comresearchgate.net For example, SPR has been used to analyze the binding kinetics of streptavidin to iminobiotinylated surfaces. rsc.org

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can offer atomic-level insights into the conformational changes that occur upon binding. nmr-bio.commendeley.com Raman spectroscopy studies have indicated that the interaction of this compound with streptavidin can alter the protein's secondary structure. mendeley.com Fluorescence spectroscopy has also been a valuable tool, revealing that this compound binding can induce significant fluorescence enhancements in fluorescently labeled avidin (B1170675) and streptavidin, a phenomenon that can be used to study binding affinities. nih.gov

Investigating the influence of environmental factors, such as pH, ionic strength, and temperature, on the stability and dynamics of this compound complexes will also be a key research focus. nih.gov Understanding these relationships will be critical for optimizing the performance of this compound-based systems in diverse biological and biotechnological settings.

Computational Design and in silico Screening of Novel this compound Analogs

Computational approaches are set to revolutionize the discovery and optimization of novel this compound analogs with tailored properties. biointron.com In silico screening and molecular dynamics simulations offer a powerful and efficient means to explore vast chemical spaces and predict the binding affinities and specificities of new compounds before their synthesis. researchgate.net

Structure-based drug design methodologies can be employed to create this compound analogs with enhanced affinity, selectivity, or altered pH-release profiles. tandfonline.com By analyzing the crystal structures of this compound-streptavidin complexes, researchers can identify key interactions and design modifications to the this compound scaffold to improve its binding characteristics. tandfonline.comnih.gov For example, molecular dynamics simulations have been used to calculate the binding free energies of biotin (B1667282) analogs to avidin and streptavidin, providing insights into the nature of these interactions. h-its.orgresearchgate.netnih.gov

Furthermore, in silico screening of large compound libraries can identify novel scaffolds that mimic the binding properties of this compound but possess different chemical features. This could lead to the discovery of entirely new classes of reversible binding agents. The development of artificial ligands for streptavidin with fast dissociation kinetics through high-throughput screening is an example of such an approach. researchgate.net

The combination of computational design with synthetic chemistry will enable the rapid prototyping and evaluation of new this compound analogs. This iterative cycle of design, synthesis, and testing will accelerate the development of next-generation this compound-based tools for a wide range of applications.

Integration of this compound Chemistry with Emerging Biotechnological Platforms

The versatility of this compound chemistry makes it an ideal candidate for integration with a variety of emerging biotechnological platforms. This convergence promises to create powerful new tools for research, diagnostics, and therapeutics.

One exciting area is the application of this compound in advanced biosensor technologies. sequenex.comfastercapital.com this compound can be used to create reversible, regenerable sensor surfaces for the detection of a wide range of analytes. rsc.org For instance, this compound-based systems could be incorporated into microfluidic "lab-on-a-chip" devices for high-throughput screening and point-of-care diagnostics. The development of biosensors for biotin detection is also an area of interest to address biotin interference in clinical immunoassays. researchgate.net

In the field of drug delivery, the integration of this compound with novel nanocarriers, such as liposomes and polymers, holds great promise. nih.gov These systems can be designed to release their therapeutic cargo in response to the specific pH of target tissues, leveraging the pH-sensitive nature of the this compound-avidin interaction. nih.govresearchgate.net

Furthermore, this compound chemistry can be combined with protein engineering and synthetic biology to create novel fusion proteins and self-assembling nanostructures. nih.govrsc.org For example, proteins can be genetically tagged with streptavidin and then reversibly assembled into functional complexes using this compound-containing linkers. This "plug-and-play" approach could be used to construct complex enzymatic pathways or targeted delivery vehicles. nih.gov The use of an this compound-polyhistidine tag allows for the separation of streptavidin conjugates with different stoichiometries, enabling the creation of multifunctional conjugates. rsc.org

As new biotechnological platforms continue to emerge, the unique properties of this compound will undoubtedly find new and innovative applications, further solidifying its role as a cornerstone of modern biotechnology.

Q & A

Q. What distinguishes iminobiotin’s binding mechanism with avidin/streptavidin from biotin, and how can this be leveraged in experimental design?

this compound, a guanidino analog of biotin, binds avidin/streptavidin with pH-dependent affinity. Unlike biotin’s irreversible binding under harsh conditions (e.g., 6–8 M guanidine HCl at pH 1.5), this compound binds at alkaline pH (≥9.5) and releases at acidic pH (≤4.0) due to protonation of its 2-imino group . This reversible interaction enables gentler elution conditions, preserving protein activity. For purification, use this compound-functionalized resins (e.g., this compound Beads 6FF) with pH-controlled binding and elution buffers (e.g., pH 11 for binding, pH 4.0 for elution) .

Q. What standard protocols exist for labeling amine-containing biomolecules with this compound for affinity-based assays?

NHS-iminobiotin (N-hydroxysuccinimido-2-iminobiotin) reacts with primary amines (e.g., lysine residues) to form stable amide bonds. Protocol:

- Dissolve NHS-iminobiotin in DMF (organic solvent) to enhance solubility.

- React with target molecules in non-amine buffers (e.g., PBS, pH 7–9) at 4–25°C for 1–4 hours.

- Remove excess reagent via dialysis or size-exclusion chromatography . Validate labeling efficiency using HABA dye displacement assays .

Q. How can this compound-based resins improve streptavidin purification compared to traditional methods?

Traditional streptavidin purification involves ammonium sulfate precipitation and ion-exchange chromatography, risking protease degradation. This compound Beads 6FF enable single-step affinity purification:

- Bind streptavidin at pH 11.0.

- Elute at pH 4.0, minimizing exposure to denaturing conditions.

- Achieve >90% recovery rates with retained bioactivity .

Advanced Research Questions

Q. How do discrepancies in reported this compound-avidin binding forces (e.g., 85 pN vs. 160 pN for biotin) impact experimental reproducibility?

Atomic force microscopy (AFM) studies show this compound-avidin unbinding forces at 85 ± 15 pN vs. biotin’s 160 ± 20 pN . Variability arises from:

Q. What strategies resolve contradictions in this compound’s pH-sensitive drug delivery efficacy across cancer cell lines?

this compound-functionalized nanoparticles (NPs) exhibit pH-dependent cellular uptake, but efficacy varies by cell line. To optimize:

- Titrate PEG shedding kinetics : Adjust this compound-neutravidin linker density to balance stability (pH 7.4) and release (pH ≤6.5) .

- Validate tumor microenvironment pH : Use pH-sensitive dyes (e.g., SNARF-1) in target tissues.

- Compare uptake kinetics : Test NPs in 3D spheroid models vs. monolayer cultures to mimic in vivo heterogeneity .

Q. How can researchers address nonspecific binding when using this compound-avidin systems in complex biological samples?

Nonspecific binding in tissue lysates or serum arises from endogenous biotin or charge interactions. Mitigation steps:

- Pre-block samples : Use 2% BSA or casein in binding buffers.

- Competitive elution : Add free biotin (1–5 mM) to displace weakly bound contaminants.

- Dual-affinity systems : Combine this compound with a secondary tag (e.g., His-tag) for orthogonal purification .

Q. What methodological considerations ensure reliable MALDI-TOF detection of this compound-labeled protease substrates in tissue extracts?

Key steps:

- Quench reactions : Terminate protease activity with EDTA or protease inhibitors immediately post-incubation.

- Affinity capture : Use avidin-coated magnetic beads at pH 9.0 to isolate iminobiotinylated substrates.

- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for small peptides (<5 kDa).

- Control for ionization suppression : Spike in deuterated internal standards .

Key Considerations for Researchers

- pH Calibration : Regularly calibrate buffers using pH meters with traceable standards.

- Batch Variability : Pre-test each lot of this compound resins with control proteins (e.g., streptavidin).

- Ethical Compliance : For in vivo studies, adhere to animal ethics protocols (e.g., IACUC guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.